molecular formula C18H18N2O3 B5617266 5-ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

5-ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

Cat. No.: B5617266
M. Wt: 310.3 g/mol
InChI Key: HMUJZVJFTFUADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol is a chemical compound with the molecular formula C18H18N2O3 and a molecular weight of 310.356 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-4-phenoxy-1H-pyrazole with 5-ethoxy-2-hydroxybenzaldehyde under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced phenolic compounds.

    Substitution: Formation of alkylated phenols.

Scientific Research Applications

5-ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol is unique due to its specific structural features, such as the ethoxy group at the 5-position and the phenoxy group at the 4-position of the pyrazole ring. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-22-14-9-10-15(16(21)11-14)17-18(12(2)19-20-17)23-13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUJZVJFTFUADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=CC=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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